![molecular formula C13H26N2 B7973903 3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973903.png)
3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane: , also known by its chemical name N,N’-diisopropyl-1,3-propanediamine , is an organic compound with the molecular formula C13H26N2 and a molecular weight of 210.3589 g/mol . This compound is characterized by its two isopropyl groups attached to a 1,3-propanediamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N,N’-diisopropyl-1,3-propanediamine typically involves the reaction of 1,3-dibromopropane with diisopropylamine under anhydrous conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: : On an industrial scale, the production of N,N’-diisopropyl-1,3-propanediamine can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: : N,N’-diisopropyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N,N’-diisopropyl-1,3-propanediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of N,N’-diisopropyl-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
N,N’-diisopropyl-1,3-propanediamine can be compared with other similar compounds such as:
N,N’-diethyl-1,3-propanediamine: Similar structure but with ethyl groups instead of isopropyl groups.
N,N’-dimethyl-1,3-propanediamine: Similar structure but with methyl groups instead of isopropyl groups.
N,N’-diisopropyl-1,2-ethanediamine: Similar structure but with a shorter ethane backbone.
Uniqueness: : The presence of isopropyl groups in N,N’-diisopropyl-1,3-propanediamine provides steric hindrance, which can influence its reactivity and binding affinity compared to its analogs with smaller alkyl groups. This steric effect can make the compound more selective in its interactions with molecular targets.
Properties
IUPAC Name |
3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-11(4-2)9-15-8-7-12-5-6-13(10-15)14-12/h11-14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIGDWOZNNWOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC2CCC(C1)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
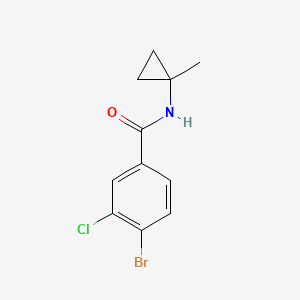
![N-[(5-fluoropyridin-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7973854.png)
![3-((Tetrahydrofuran-3-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973862.png)
![3-[3-(Trifluoromethoxy)phenyl]-1-propene](/img/structure/B7973868.png)
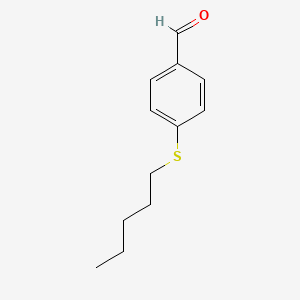
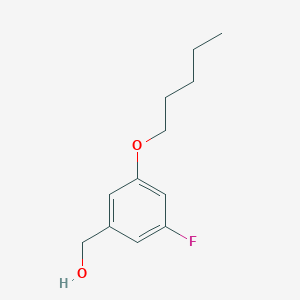
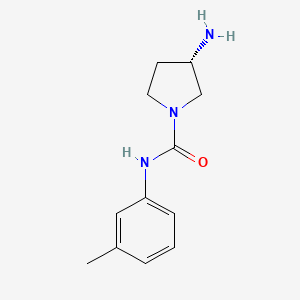
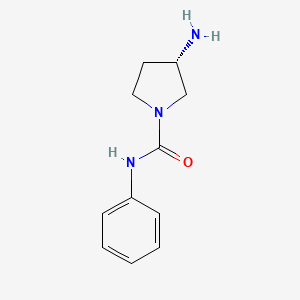
![3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973896.png)
![3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973902.png)
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-(dimethylamino)ethanone](/img/structure/B7973906.png)
![N-butyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7973909.png)
![N-cyclopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7973916.png)
![N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7973922.png)
